molecular formula C24H25O2P B3040666 Ethyl 2-(triphenyl-phosphoranylidene)butanoate CAS No. 22592-13-8

Ethyl 2-(triphenyl-phosphoranylidene)butanoate

Cat. No.: B3040666
CAS No.: 22592-13-8
M. Wt: 376.4 g/mol
InChI Key: NBSGNTVNBILPMQ-UHFFFAOYSA-N
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Description

Ethyl 2-(triphenyl-phosphoranylidene)butanoate is an organophosphorus compound widely used in organic synthesis. It is known for its role as a Wittig reagent, which is instrumental in the formation of carbon-carbon double bonds. This compound is characterized by its unique structure, which includes a phosphoranylidene group attached to a butanoate ester.

Biochemical Analysis

Biochemical Properties

As a Wittig reagent, it is known to participate in the Wittig reaction, a common method for the synthesis of alkenes from aldehydes or ketones

Molecular Mechanism

The molecular mechanism of Ethyl 2-(triphenyl-phosphoranylidene)butanoate primarily involves its role as a Wittig reagent. In the Wittig reaction, it reacts with a carbonyl compound to form a phosphonium ylide, which then undergoes a [2+2] cycloaddition to form an oxaphosphetane intermediate. This intermediate then collapses to give the alkene product and a triphenylphosphine oxide byproduct .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(triphenyl-phosphoranylidene)butanoate is typically synthesized through the Wittig reaction. The synthesis involves the reaction of triphenylphosphine with an appropriate alkyl halide to form a phosphonium salt. This salt is then deprotonated using a strong base such as sodium hydride or potassium tert-butoxide to yield the ylide. The ylide subsequently reacts with an ester, such as ethyl butanoate, under controlled conditions to form the desired product .

Industrial Production Methods

While the laboratory synthesis of this compound is well-documented, industrial production methods are less common due to the specialized nature of the compound. large-scale synthesis would likely follow similar principles, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(triphenyl-phosphoranylidene)butanoate primarily undergoes Wittig reactions, where it reacts with aldehydes or ketones to form alkenes. This reaction is highly valued in organic synthesis for its ability to form carbon-carbon double bonds with high specificity .

Common Reagents and Conditions

The Wittig reaction involving this compound typically requires:

Major Products

The major products of reactions involving this compound are alkenes. The specific structure of the alkene depends on the aldehyde or ketone used in the reaction .

Scientific Research Applications

Ethyl 2-(triphenyl-phosphoranylidene)butanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(triphenyl-phosphoranylidene)butanoate in the Wittig reaction involves the formation of a phosphonium ylide. This ylide reacts with an aldehyde or ketone to form a betaine intermediate, which then undergoes a [2+2] cycloaddition to form an oxaphosphetane. The oxaphosphetane subsequently decomposes to yield the desired alkene and a triphenylphosphine oxide byproduct .

Comparison with Similar Compounds

Ethyl 2-(triphenyl-phosphoranylidene)butanoate can be compared to other Wittig reagents such as:

    Methyl (triphenylphosphoranylidene)acetate: Similar in structure but with a methyl ester group instead of an ethyl ester.

    Benzyl (triphenylphosphoranylidene)acetate: Contains a benzyl group, offering different reactivity and selectivity.

    Ethyl (triphenylphosphoranylidene)acetate: Similar but with a different alkyl chain length.

These compounds share the phosphoranylidene group but differ in their ester components, which can influence their reactivity and the types of alkenes they produce.

Properties

IUPAC Name

ethyl 2-(triphenyl-λ5-phosphanylidene)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25O2P/c1-3-23(24(25)26-4-2)27(20-14-8-5-9-15-20,21-16-10-6-11-17-21)22-18-12-7-13-19-22/h5-19H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBSGNTVNBILPMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25O2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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